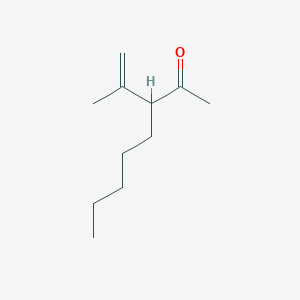
3-(Prop-1-EN-2-YL)octan-2-one
Cat. No. B8632941
Key on ui cas rn:
69818-14-0
M. Wt: 168.28 g/mol
InChI Key: SUVPXVHQGZHMKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05026918
Procedure details


100 ml of liquid ammonia was condensed into a 2-neck flask fitted with a dropping funnel, inlet tube, and dry-ice condenser. A few crystals of ferric chloride were added, followed by the addition of 2.3 g (0.1 mole) of sodium. When the sodium was converted to sodium amide, the deep blue color changed to gray. A solution of 10 g (0.1 mole) of 4-methyl-3-pentene-2-one in 10 ml of ether was added dropwise, resulting in a green-blue solution. After 15 minutes a solution of 1.5 g (1 equivalent) of bromopentane in 5 ml of ether was added, changing the color to light brown. After 1 hour of stirring, the ammonia was allowed to evaporate and ether and water were added. The organic layer was separated, washed with water, washed with two 10 ml portions of 5% HCl, and dried over MgSO4. Evaporation of the ether yielded 15 g (88% yield) of 3-pentyl-4-methyl-4-pentene-2-one: ##STR15##
[Compound]
Name
liquid
Quantity
100 mL
Type
reactant
Reaction Step One


[Compound]
Name
ferric chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three









Yield
88%
Identifiers


|
REACTION_CXSMILES
|
N.[Na].[NH2-].[Na+].[CH3:5][C:6]([CH3:11])=[CH:7][C:8](=[O:10])[CH3:9].Br[CH2:13][CH2:14][CH2:15][CH2:16][CH3:17]>CCOCC>[CH2:13]([CH:7]([C:6]([CH3:11])=[CH2:5])[C:8](=[O:10])[CH3:9])[CH2:14][CH2:15][CH2:16][CH3:17] |f:2.3,^1:1|
|
Inputs


Step One
[Compound]
|
Name
|
liquid
|
|
Quantity
|
100 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Step Three
[Compound]
|
Name
|
ferric chloride
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Four
|
Name
|
|
|
Quantity
|
2.3 g
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Na]
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[NH2-].[Na+]
|
Step Seven
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(=CC(C)=O)C
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Eight
|
Name
|
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrCCCCC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After 1 hour of stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
condensed into a 2-neck flask
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
fitted with a dropping funnel, inlet tube, and dry-ice condenser
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
resulting in a green-blue solution
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to evaporate
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
ether and water were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The organic layer was separated
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with water
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with two 10 ml portions of 5% HCl
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the ether
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCC)C(C(C)=O)C(=C)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 15 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 897.6% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
